molecular formula C18H16N2O5S B5104557 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione

1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione

Cat. No. B5104557
M. Wt: 372.4 g/mol
InChI Key: VPRGPWXLAOCGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione, also known as MNPD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MNPD belongs to the class of pyrrolidinedione derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione exerts its anti-inflammatory and anti-tumor activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has been found to exhibit low toxicity in various in vitro and in vivo studies. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has been shown to be metabolized by the liver and excreted through the urine. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has also been found to exhibit good bioavailability and pharmacokinetic properties, which make it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione is its high purity and good yield in the synthesis process. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has also been found to exhibit low toxicity, which makes it a suitable candidate for further in vitro and in vivo studies. However, one limitation of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione. One potential direction is the development of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to investigate the mechanism of action of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione and its potential targets. Another future direction is the optimization of the synthesis method to improve the yield and purity of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione. Additionally, the development of new analogs of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione involves the reaction of 2-methoxy-4-nitrobenzoyl chloride with 4-methylphenylthiol in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to produce 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione. The synthesis method has been optimized to produce high yields of 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione with good purity.

Scientific Research Applications

1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has been found to exhibit promising anti-inflammatory and anti-tumor activities in various preclinical studies. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-3-6-13(7-4-11)26-16-10-17(21)19(18(16)22)14-8-5-12(20(23)24)9-15(14)25-2/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRGPWXLAOCGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.